molecular formula C7H8N4OS B1436672 5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one CAS No. 1105189-36-3

5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one

Cat. No. B1436672
M. Wt: 196.23 g/mol
InChI Key: AYUOLDRJEWTXEF-UHFFFAOYSA-N
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Description

“5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a triazole ring fused to a pyrimidine ring . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

The synthesis of similar triazolopyrimidines often involves reactions with hydrazonoyl halides . For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The molecular structure of “5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one” is likely to be complex due to the presence of multiple heterocyclic rings. The angular structure of similar compounds, such as norbornene based [1,2,4]triazolo [4,3- a ]pyrimidin-7 (1 H)-ones, was confirmed by single crystal X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one” are likely to be complex due to the presence of multiple reactive sites. For instance, thermal retro Diels–Alder (RDA) reaction of similar compounds resulted in the target compounds as single products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one” are likely to be influenced by its complex molecular structure. For instance, a similar compound was recrystallized from ethanol as a pale yellow powder .

Scientific Research Applications

Synthesis and Biological Activity

Chemical Synthesis Methods

Structural and Spectral Analysis

  • Spectral and structural analyses like DFT/B3LYP and molecular docking are conducted to understand the chemical properties and potential biological applications of the compound. These analyses aid in identifying its potential as a good inhibitor for cancer treatment due to its ability to bind to active sites of proteins (Sert, Lahmidi, El Hafi, Gökce, Essassi, Ejjoumamany, & Mague, 2020).

Potential as Antiasthma Agents

Herbicidal Activity

  • Its derivatives, like triazolo[1,5-a] pyrimidine-2-sulfonamides, have been studied for herbicidal activity, contributing to agricultural chemical research (Shen De-long, 2005).

Future Directions

The future directions for research on “5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one” are likely to be influenced by its potential biological activities. For instance, similar compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases .

properties

IUPAC Name

5-ethyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-2-4-3-5(12)8-6-9-10-7(13)11(4)6/h3H,2H2,1H3,(H,10,13)(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUOLDRJEWTXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NNC(=S)N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156764
Record name 5-Ethyl-2,3-dihydro-3-thioxo-1,2,4-triazolo[4,3-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one

CAS RN

1105189-36-3
Record name 5-Ethyl-2,3-dihydro-3-thioxo-1,2,4-triazolo[4,3-a]pyrimidin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2,3-dihydro-3-thioxo-1,2,4-triazolo[4,3-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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